Benz(e)pyrene-9,10-diol, 9,10-diacetate

Description

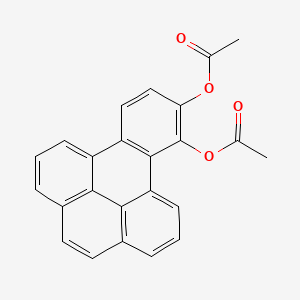

Benz(e)pyrene-9,10-diol, 9,10-diacetate is a diacetylated derivative of the dihydrodiol metabolite of benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by two acetyl groups esterified at the 9,10-diol positions of the benzo(e)pyrene backbone. This acetylation enhances molecular stability and lipophilicity compared to the parent diol, which may influence its pharmacokinetic behavior and biological interactions .

Properties

CAS No. |

84040-75-5 |

|---|---|

Molecular Formula |

C24H16O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(9-acetyloxybenzo[e]pyren-10-yl) acetate |

InChI |

InChI=1S/C24H16O4/c1-13(25)27-20-12-11-18-17-7-3-5-15-9-10-16-6-4-8-19(22(16)21(15)17)23(18)24(20)28-14(2)26/h3-12H,1-2H3 |

InChI Key |

BGOMICISPZYSOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C52)C=C4)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benz(e)pyrene-9,10-diol, 9,10-diacetate typically involves multiple steps:

Chemical Reactions Analysis

Benz(e)pyrene-9,10-diol, 9,10-diacetate can undergo various chemical reactions:

Oxidation: This compound can be further oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other atoms or groups.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for acetylation like sulfuric acid . Major products include epoxides, reduced hydrocarbons, and substituted derivatives .

Scientific Research Applications

Benz(e)pyrene-9,10-diol, 9,10-diacetate has several scientific research applications:

Chemistry: Used as a model compound to study PAH behavior and reactions.

Biology: Investigated for its interactions with DNA and potential mutagenic effects.

Medicine: Studied for its role in carcinogenesis and potential therapeutic targets.

Industry: Used in environmental monitoring and pollution studies to understand the impact of PAHs.

Mechanism of Action

The compound exerts its effects primarily through its interaction with DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects . The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that metabolize the compound into reactive intermediates .

Comparison with Similar Compounds

Benzo(e)pyrene-9,10-diol (Parent Diol)

Benzo(e)pyrene Diol Epoxides

- Structure : Includes stereoisomeric bay-region diol epoxides such as (±)-9β,10α-dihydroxy-11β,12β-epoxy-9,10,11,12-tetrahydrobenzo(e)pyrene and its diastereomer.

- Reactivity and Stability: The 9,10-diol-11,12-epoxide derivatives exhibit extreme instability in aqueous media, with half-lives as short as 30 seconds for certain stereoisomers . Higher mutagenicity in bacterial strains (e.g., Salmonella typhimurium TA98) compared to non-bay-region epoxides .

- Tumorigenicity: One diastereomer induced pulmonary tumors in male mice, while another caused hepatic tumors, highlighting stereochemical influence on carcinogenicity .

Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

- Structure: A bay-region diol epoxide of benzo(a)pyrene (BaP), a more extensively studied carcinogenic PAH.

- Comparison :

Benzo(e)pyrene 4,5-oxide (K-Region Epoxide)

- Structure : Epoxidized at the K-region (4,5-position) rather than the bay region.

- Activity : Demonstrates lower mutagenic and cytotoxic activity compared to bay-region epoxides, underscoring the critical role of epoxide positioning in biological activity .

Mechanistic Insights

- Acetylation Effects : The 9,10-diacetate derivative likely acts as a detoxified form of the reactive diol, requiring enzymatic deacetylation (e.g., esterases) to release the bioactive diol. This contrasts with diol epoxides, which directly interact with cellular macromolecules .

- Stereochemical Influence : Diastereomeric diol epoxides of BeP exhibit divergent tumorigenic outcomes, emphasizing the role of stereochemistry in PAH toxicity. For example, (±)-9β,10α-dihydroxy-11β,12β-epoxide induces pulmonary tumors, while its diastereomer targets the liver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.